molecular formula C22H26N2O6S B3612580 3,6-DIETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE

3,6-DIETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE

Cat. No.: B3612580
M. Wt: 446.5 g/mol
InChI Key: BDVUVFMGLFBTEO-UHFFFAOYSA-N
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Description

3,6-Diethyl 2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a thienopyridine-based heterocyclic compound featuring a fused thiophene and pyridine ring system. The molecule is substituted with two ethyl ester groups at positions 3 and 6, a 4-methoxyphenyl acetamido moiety at position 2, and a saturated tetrahydropyridine ring.

Properties

IUPAC Name

diethyl 2-[[2-(4-methoxyphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-4-29-21(26)19-16-10-11-24(22(27)30-5-2)13-17(16)31-20(19)23-18(25)12-14-6-8-15(28-3)9-7-14/h6-9H,4-5,10-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVUVFMGLFBTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetic acid with thieno[2,3-c]pyridine derivatives under acidic conditions. The reaction is followed by esterification and amidation steps to introduce the diethyl and acetamido groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3,6-DIETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(a) Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS: 193537-14-3)

  • Key Differences: Lacks the 4-methoxyphenyl acetamido substituent at position 2. Features a Boc-protected amino group and a partially saturated thienopyridine core. Molecular Formula: C15H22N2O4S vs. C22H26N2O6S for the target compound.
  • Synthesis : Prepared via Boc protection strategies, contrasting with the target compound’s acetamido group introduction, which likely involves amidation or nucleophilic substitution .

(b) Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (Compound 1l)

  • Key Differences: Contains an imidazopyridine core instead of thienopyridine. Higher molecular weight (51% yield, m.p. 243–245°C) due to the nitro and cyano substituents .

(c) Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

  • Key Differences: Pyrimidine-thioacetate structure vs. thienopyridine dicarboxylate. Features a thietan-3-yloxy group, contributing to distinct solubility and metabolic stability profiles. Synthesized via thiirane intermediates, differing from the target compound’s likely amide coupling pathways .

Functional Group Impact on Bioactivity

  • The methoxy group may also engage in hydrogen bonding with biological targets.
  • Ethyl Esters : Improve solubility in organic solvents, facilitating synthetic manipulation. However, esterase-mediated hydrolysis in vivo could limit metabolic stability .
  • Thienopyridine Core: Offers rigidity and planar geometry for target binding, contrasting with the more flexible imidazopyridine or pyrimidine systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-DIETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,6-DIETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE

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